N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole ring, followed by the introduction of the trifluoromethyl group and the pyridine ring. The final steps involve the coupling of the piperazine ring and the isopropyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly GRPR.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide involves its binding to the gastrin-releasing peptide receptor (GRPR). By binding to this receptor, the compound inhibits the receptor’s activity, which can lead to the suppression of cancer cell proliferation. The molecular targets and pathways involved include the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax .
Comparison with Similar Compounds
N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide can be compared to other GRPR antagonists, such as Pd176252. While both compounds target the same receptor, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it unique in its efficacy and safety profile .
Properties
IUPAC Name |
N-propan-2-yl-4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O2/c1-10(2)21-15(26)25-7-5-24(6-8-25)12-4-3-11(9-20-12)13-22-14(27-23-13)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJENGAJUNCDJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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